![molecular formula C7H7IS B14640057 Benzene, [(iodomethyl)thio]- CAS No. 51849-22-0](/img/structure/B14640057.png)
Benzene, [(iodomethyl)thio]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, [(iodomethyl)thio]- is an organic compound with the molecular formula C7H7IS It is a derivative of benzene where an iodomethylthio group is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, [(iodomethyl)thio]- typically involves the reaction of benzyl chloride with sodium iodide in the presence of a sulfur source. The reaction conditions often include the use of a polar aprotic solvent such as dimethyl sulfoxide (DMSO) and a temperature range of 50-70°C. The reaction proceeds via a nucleophilic substitution mechanism where the chloride ion is replaced by the iodomethylthio group.
Industrial Production Methods: Industrial production of Benzene, [(iodomethyl)thio]- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques such as distillation and recrystallization are common in industrial settings.
Types of Reactions:
Oxidation: Benzene, [(iodomethyl)thio]- can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction of this compound can lead to the formation of thiols and other reduced sulfur-containing compounds. Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the iodomethylthio group can be replaced by other substituents. Common reagents include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced sulfur compounds.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
Benzene, [(iodomethyl)thio]- has several applications in scientific research:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzene, [(iodomethyl)thio]- involves its interaction with various molecular targets and pathways. The iodomethylthio group can participate in nucleophilic and electrophilic reactions, leading to the formation of covalent bonds with target molecules. This can result in the modulation of biological pathways and the alteration of molecular functions.
Comparison with Similar Compounds
Benzene, [(methylthio)]-: Similar structure but with a methylthio group instead of an iodomethylthio group.
Benzene, [(ethylthio)]-: Contains an ethylthio group.
Benzene, [(phenylthio)]-: Contains a phenylthio group.
Uniqueness: Benzene, [(iodomethyl)thio]- is unique due to the presence of the iodomethylthio group, which imparts distinct reactivity and properties compared to other similar compounds. The iodine atom enhances the compound’s ability to participate in substitution reactions and can influence its biological activity.
Properties
CAS No. |
51849-22-0 |
|---|---|
Molecular Formula |
C7H7IS |
Molecular Weight |
250.10 g/mol |
IUPAC Name |
iodomethylsulfanylbenzene |
InChI |
InChI=1S/C7H7IS/c8-6-9-7-4-2-1-3-5-7/h1-5H,6H2 |
InChI Key |
GQPYXPQEDPKTQD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SCI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


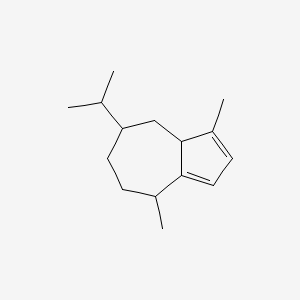
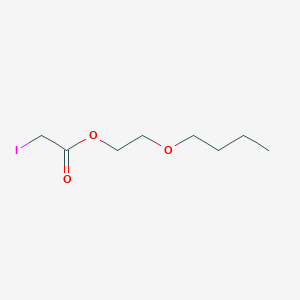

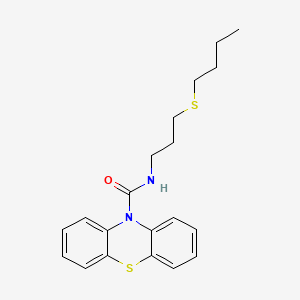

![2-Nitro-4-[(pyrazin-2-yl)sulfanyl]aniline](/img/structure/B14640010.png)
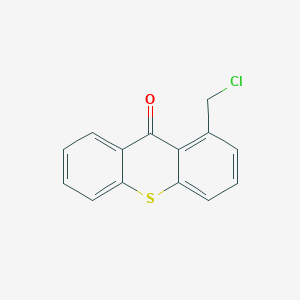
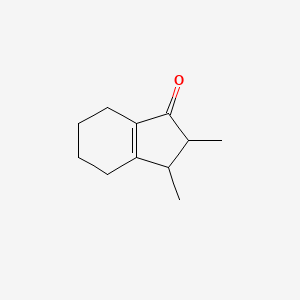
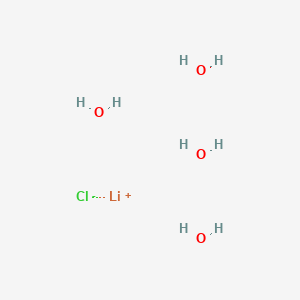
![2-[(E)-(1-Aminoprop-2-en-1-ylidene)amino]propane-1-sulfonic acid](/img/structure/B14640024.png)
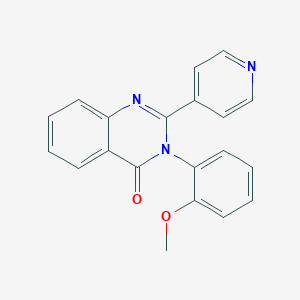
![Ethane-1,2-diol;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;hexanedioic acid;1-isocyanato-4-[(4-isocyanato-3-methylphenyl)methyl]-2-methylbenzene](/img/structure/B14640039.png)
![4-[(2-Hydroxyethyl)sulfanyl]benzaldehyde](/img/structure/B14640041.png)
![Silane, trimethyl[(3,3,5-trimethyl-1,5-cyclohexadien-1-yl)oxy]-](/img/structure/B14640044.png)
